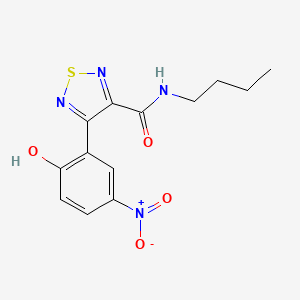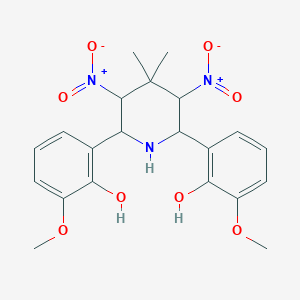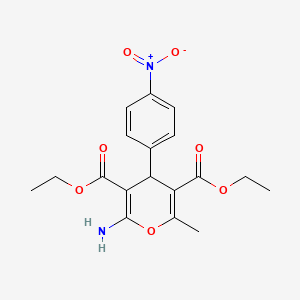
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide, also known as BNIT, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BNIT is a thiadiazole derivative that has been synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide is not fully understood. However, it has been reported that this compound can inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. This compound has also been reported to exhibit antioxidant activity. The exact mechanism of action of this compound needs further investigation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been reported to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide is its simple and efficient synthesis method, which allows for the production of high yields of the product. This compound has also been reported to exhibit various biological activities, making it a potential candidate for further investigation. However, the limitations of this compound include its limited solubility in water, which can make it difficult to use in certain experiments. This compound also needs further investigation to fully understand its mechanism of action and potential use in various research applications.
Zukünftige Richtungen
There are several future directions for the investigation of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide. One potential direction is the exploration of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the investigation of this compound as a fluorescent probe for the detection of metal ions. Further investigation is also needed to fully understand the mechanism of action of this compound and its potential use in various research applications.
Conclusion:
In conclusion, this compound is a thiadiazole derivative that has gained attention in the scientific community due to its potential use in various research applications. This compound can be synthesized through a simple and efficient method and has been reported to exhibit various biological activities. This compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation. The future directions for the investigation of this compound include its potential use as a therapeutic agent, a fluorescent probe, and further investigation of its mechanism of action.
Synthesemethoden
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide can be synthesized through a one-pot reaction using readily available starting materials. The synthesis involves the reaction of 2-amino-5-nitrophenol with butyl isocyanate and thioglycolic acid in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thioglycolic acid to form the desired product. The synthesis method is efficient, and the product can be obtained in high yield.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has been reported to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. This compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation.
Eigenschaften
IUPAC Name |
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-3-6-14-13(19)12-11(15-22-16-12)9-7-8(17(20)21)4-5-10(9)18/h4-5,7,18H,2-3,6H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISOMRUUEFQIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NSN=C1C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)

![3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)

![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)